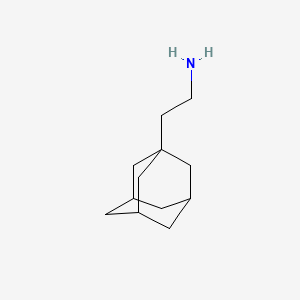

1-C-Ethylaminoadamantane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-C-Ethylaminoadamantane and its derivatives involves the reaction of adamantane or its precursors with various reagents to introduce the ethylamino group at the 1 position. For instance, N-Ethylaminoadamantane was prepared from N-acetylaminoadamantane, showcasing the versatility in synthesizing adamantane derivatives through modifications at the nitrogen atom (Klimova et al., 1970).

Molecular Structure Analysis

The adamantane structure is characterized by its cage-like, three-dimensional framework, providing unique physical and chemical properties. Structural studies, such as X-ray diffraction, play a critical role in confirming the modification and understanding the spatial arrangement of atoms within these molecules. For example, derivatives of adamantane were confirmed through spectroscopic methods like 1H NMR and IR spectra, ensuring the correct synthesis of the intended compounds (Kasyan et al., 2001).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, reflecting their reactivity and the possibility to further modify their structure. These reactions include organoboration, where 1-boraadamantane reacts with alkynyl compounds, leading to new derivatives with expanded tricyclic systems. Such reactions highlight the chemical versatility and reactivity of adamantane derivatives towards different chemical reagents (Wrackmeyer et al., 2001).

Applications De Recherche Scientifique

Ethylene Inhibition and Plant Biology:

- 1-Methylcyclopropene (1-MCP) is recognized as an inhibitor of ethylene action, influencing a broad range of fruits, vegetables, and floriculture crops. The studies highlight 1-MCP's significant role in understanding the role of ethylene in plants, indicating its potential in advancing scientific knowledge in plant biology and postharvest technology (Blankenship & Dole, 2003).

- The effects of 1-MCP on fruits and vegetables, both as a tool for investigating ethylene's role in ripening and senescence and as a commercial technology to enhance product quality, have been extensively researched. This highlights the potential of ethylene inhibitors like 1-MCP in the field of food science and technology (Watkins, 2006).

Medical Device Sterilization:

- Ethylene oxide (EO) is utilized in sterilizing medical devices, indicating its importance in medical research and healthcare. The paper suggests a need for further research and development in EO sterilization to enhance its efficacy and safety (Mendes, Brandão, & Silva, 2007).

Controlled Release of Active Compounds:

- Research on the stabilization and controlled release of gaseous/volatile active compounds like 1-MCP emphasizes its importance in maintaining the safety and quality of fresh produce. This area of research is crucial for food safety, preservation, and extending the shelf-life of agricultural products (Chen, Chen, Ray, & Yam, 2020).

Environmental and Industrial Applications:

- Studies on the toxicological assessment of industrial compounds like 1-Ethyl-3-Methylimidazolium Acetate (not directly 1-C-Ethylaminoadamantane) highlight the importance of evaluating the environmental impact and safety of chemicals used in industrial applications. This is crucial for environmental safety and sustainable industrial practices (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Safety and Hazards

As with any chemical compound, safety precautions should be observed. While specific hazards related to 1-C-Ethylaminoadamantane are not well-documented, standard laboratory practices should apply. Researchers handling this compound should follow established protocols for handling amines and potentially toxic substances. Adequate ventilation, personal protective equipment, and proper waste disposal are essential .

Mécanisme D'action

Target of Action

Adamantyl-based compounds have been used in the treatment of type 2 diabetes, neurological conditions, and for their antiviral abilities .

Mode of Action

It is known that adamantyl-based compounds can exhibit a wide range of biological activities, which suggests a complex interaction with multiple targets .

Biochemical Pathways

Adamantyl-based compounds have been shown to have a broad range of pharmaceutical uses, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the diverse pharmaceutical uses of adamantyl-based compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-(1-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJMEUDNDRSJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181075 | |

| Record name | 1-C-ethylaminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26482-53-1 | |

| Record name | 1-C-Ethylaminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-C-ethylaminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the primary focus of the research papers provided?

A1: The research papers primarily focus on the synthesis and characterization of adamantane derivatives. For example, one paper explores the synthesis of N,N′-disubstituted ureas containing polycyclic fragments, including adamantane []. Another investigates the copper-catalyzed N-heteroarylation of adamantane-containing amines for synthesizing novel compounds [].

Q2: How do the papers relate to understanding the effects of adamantane derivatives on biological systems?

A2: One study investigates the effects of two isomeric 1-aminoadamantanes on membrane anisotropy and the excitability of alpha and gamma-motoneurons []. This research provides insights into the potential neurological effects of adamantane derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)

![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)